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Compound of Interest

Compound Name: Entecavir hydrate

Cat. No.: B8815072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which entecavir

(ETV), a potent guanosine nucleoside analog, inhibits the hepatitis B virus (HBV) DNA

polymerase. It details the molecular interactions, quantitative measures of potency, relevant

experimental protocols, and the viral resistance landscape.

Mechanism of Action
Entecavir is a prodrug that requires intracellular phosphorylation to its active form, entecavir

triphosphate (ETV-TP).[1][2] As a guanosine analogue, ETV-TP competes with the natural

substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase (reverse

transcriptase).[1][3] This competitive inhibition is the cornerstone of its antiviral activity.

ETV-TP uniquely targets and potently inhibits all three functional activities of the viral

polymerase:

Priming: Inhibition of the initiation of HBV DNA synthesis, where the polymerase uses itself

as a protein primer.[4][5][6][7]

Reverse Transcription: Inhibition of the synthesis of the negative-strand DNA from the

pregenomic RNA (pgRNA) template.[2][3][5][7]
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DNA-Dependent DNA Synthesis: Inhibition of the synthesis of the positive-strand HBV DNA.

[1][3][5][8]

Once incorporated into the growing viral DNA chain, entecavir acts as a "de facto" or non-

obligate chain terminator.[4][9] Although it possesses a 3'-hydroxyl group, which is typically

required for the addition of the next nucleotide, steric constraints and disfavored energy

requirements after its incorporation effectively halt further DNA elongation after a few more

bases are added.[4][9][10]

Fig 1. Entecavir's intracellular activation and multi-point inhibition of HBV DNA polymerase.

Quantitative Analysis of Potency and Selectivity
Entecavir demonstrates exceptional potency against HBV, surpassing other

nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) in both cell culture and

enzymatic assays.[4][9]

Comparative Potency
The 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values highlight

entecavir's superior activity against wild-type HBV.

Drug
Cell Culture

EC₅₀ (nM)[4]
Fold Difference

from ETV[4]

Enzyme IC₅₀

(nM)

(Triphosphate

Form)[4]

Fold Difference

from ETV-TP[4]

Entecavir (ETV) 5.3 ± 1.7 1 0.5 ± 0.1 1

Lamivudine

(LVD)
1489 ± 256 281 243 ± 45 486

Adefovir (ADV) 2500 ± 500 472 160 ± 30 320

Tenofovir (TFV) 8940 ± 1560 1689 6 ± 2 12

Table 1: Relative potencies of HBV NRTIs against wild-type HBV.

Inhibition Kinetics
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Entecavir triphosphate (ETV-TP) is a competitive inhibitor with respect to dGTP.[1][11] The

inhibition constant (Kᵢ) for ETV-TP is significantly lower than the Michaelis constant (Kₘ) for the

natural substrate dGTP, indicating a much higher binding affinity of the HBV polymerase for the

inhibitor.[1]

Parameter Value (nM) Description

ETV-TP Kᵢ 1.3–2.6[1]
Affinity of HBV polymerase for

the inhibitor.

dGTP Kₘ 13.3–20[1]
Substrate concentration at

half-maximal velocity.

Table 2: Kinetic constants for ETV-TP inhibition of HBV polymerase.

Selectivity and Mitochondrial Safety
A critical aspect of antiviral drug development is selectivity for the viral target over host cellular

enzymes. Entecavir shows a high degree of specificity for HBV polymerase. In vitro studies

demonstrate that ETV-TP is a poor inhibitor of human cellular DNA polymerases α, β, and δ

and shows no significant inhibition of mitochondrial DNA polymerase γ (Pol γ).[12][13] This

selectivity explains the low incidence of mitochondrial toxicity observed with entecavir therapy.

[12][13][14]

Assay Entecavir Concentration Result

Mitochondrial DNA (mtDNA)

Levels

Up to 100x clinical Cₘₐₓ for 15

days

No reduction in mtDNA levels.

[12]

Lactate Production
Up to 100x clinical Cₘₐₓ for 15

days

No increase in lactate

production.[12]

DNA Polymerase γ Inhibition Up to 300 μM (ETV-TP)

Failed to inhibit polymerase γ

or be incorporated into DNA.

[12][13]

Table 3: Summary of in vitro mitochondrial toxicity assays for entecavir.
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Resistance Profile
Entecavir maintains a high barrier to resistance in nucleoside-naïve patients.[5] However,

resistance can emerge, particularly in patients with prior lamivudine resistance. The primary

mutations associated with lamivudine resistance (L180M and M204V/I) can reduce

susceptibility to entecavir.[4][15][16]

HBV Strain Drug EC₅₀ (nM)
Fold Increase in

EC₅₀ (vs. Wild-Type)

Wild-Type Entecavir 4[15] -

L180M + M204V

(LVDr)
Entecavir 61[15] ~20[15]

Wild-Type Lamivudine 200[15] -

L180M + M204V

(LVDr)
Lamivudine >100,000[15] >500[15]

Table 4: Entecavir activity against lamivudine-resistant (LVDr) HBV.

While susceptibility is reduced, ETV often remains effective against these strains, albeit at

higher concentrations.[15] The emergence of full clinical resistance to entecavir typically

requires the presence of the primary lamivudine resistance mutations plus additional

substitutions at positions T184, S202, or M250.[16]
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Fig 2. Logical pathway to the development of clinical entecavir resistance.

Experimental Methodologies
The following protocols are foundational for assessing the antiviral activity and mechanism of

action of compounds like entecavir.

HBV Cell Culture Susceptibility Assay
This assay measures the ability of a compound to inhibit HBV replication in a cell-based

system.

Protocol:

Cell Culture: HepG2 human hepatoma cells are maintained in an appropriate medium (e.g.,

RPMI 1640) supplemented with fetal bovine serum and antibiotics, cultured on collagen-

coated surfaces.[4][10]
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Transfection: Cells are transfected with a plasmid containing a greater-than-genome-length

HBV construct (e.g., pCMV-HBV).[4][10]

Drug Treatment: Immediately following transfection, the culture medium is replaced with

fresh medium containing serial dilutions of the test compound (e.g., entecavir).

Incubation: Cells are incubated for a set period (e.g., 5 days) to allow for viral replication and

release of virions into the supernatant.[4][10]

Virus Quantification:

The supernatant is harvested.

Detergent is used to release nucleocapsids from virions.

Nucleocapsids are captured using an anti-HBV core antibody.[4][10]

The encapsidated HBV DNA is quantified using quantitative PCR (qPCR).[4][10]

Data Analysis: The percentage of inhibition of viral replication is plotted against the drug

concentration to calculate the EC₅₀ value.[4][10]
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Fig 3. Experimental workflow for the HBV cell culture susceptibility assay.

In Vitro Endogenous HBV Polymerase Assay
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This biochemical assay directly measures the inhibition of the HBV polymerase enzyme's

activity.

Protocol:

Nucleocapsid Isolation: Intracellular HBV nucleocapsids are isolated from HBV-transfected

HepG2 cells. These contain the active polymerase and the pgRNA/DNA template.[4][10]

Reaction Setup: The isolated nucleocapsids are added to a reaction mixture containing:

Reaction buffer.

Deoxynucleoside triphosphates (dATP, dCTP, dGTP).

A radiolabeled nucleotide (e.g., [α-³³P]TTP) to track DNA synthesis.[4]

Serial dilutions of the inhibitor in its active triphosphate form (e.g., ETV-TP).

Polymerase Reaction: The mixture is incubated at 37°C to allow the endogenous

polymerase to synthesize DNA.

DNA Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is

precipitated.

Quantification: The amount of incorporated radioactivity is measured using a scintillation

counter.

Data Analysis: The percentage of inhibition of polymerase activity is plotted against the

inhibitor concentration to determine the IC₅₀ value.[4] The Cheng-Prusoff equation (Kᵢ = IC₅₀

/ (1 + [S]/Kₘ)) can be used to calculate the Kᵢ value if the substrate concentration [S] and Kₘ

are known.[4]
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Fig 4. Experimental workflow for the in vitro endogenous HBV polymerase assay.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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